molecular formula C17H18N2O3S B2362541 2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 60442-53-7

2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2362541
CAS No.: 60442-53-7
M. Wt: 330.4
InChI Key: YHQZZSHOCWJMFT-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, also known as MBT, is a chemical compound that has been extensively studied for its potential therapeutic applications. MBT belongs to the class of benzothiophene derivatives, which have been reported to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Inhibition of Cell Adhesion Molecules

Research has shown that derivatives of benzo[b]thiophene can inhibit the expression of cell adhesion molecules such as E-selectin, ICAM-1, and VCAM-1, which are critical in the process of inflammation. Specifically, PD 144795, a compound closely related to 2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, has demonstrated significant anti-inflammatory effects in vivo, suggesting potential applications in treating inflammatory diseases (Boschelli et al., 1995).

Antimicrobial and Antioxidant Activities

Compounds synthesized from this compound and its derivatives have been evaluated for their antimicrobial and antioxidant properties. For instance, certain synthesized compounds exhibited excellent antibacterial and antifungal properties and showed profound antioxidant potential in vitro, highlighting their potential as lead compounds for the development of new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Synthesis of Biologically Active Molecules

This compound serves as a precursor in the synthesis of various biologically active molecules, demonstrating its versatility and importance in medicinal chemistry. For example, its reactivity has been explored to synthesize thienopyridines and thienopyrimidines, showcasing its utility in creating compounds with potential therapeutic applications (Mohareb et al., 2003).

Acetylcholinesterase Inhibition

Thiophene derivatives synthesized using protocols involving this compound have shown promising results as acetylcholinesterase inhibitors. These findings are particularly relevant for the development of treatments for neurodegenerative diseases such as Alzheimer's (Ismail et al., 2012).

Properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-22-11-8-6-10(7-9-11)16(21)19-17-14(15(18)20)12-4-2-3-5-13(12)23-17/h6-9H,2-5H2,1H3,(H2,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQZZSHOCWJMFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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